molecular formula C22H15NO3 B5853529 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No. B5853529
M. Wt: 341.4 g/mol
InChI Key: JGQZEQGDPKBLMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones involves palladium-catalyzed homocoupling of benzamides through ortho-selective double C-H bond activation, using the simplest amide CONH2 as a directing group. This process results in satisfactory to excellent yields in one pot, indicating a convenient and efficient approach for the synthesis of compounds like 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (Vijayakumar et al., 2017).

Molecular Structure Analysis

Studies on diastereoisomeric forms of related tricyclic compounds provide insights into the molecular and supramolecular structure of these types of molecules. For instance, the synthesis route involving acid-catalyzed intramolecular Friedel-Crafts cyclization produces diastereoisomers with detailed structural characterization, providing a foundation for understanding the structural nuances of 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (Lina M. Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Reactions involving azines and similar compounds have led to the creation of various heterocyclic compounds, showcasing the versatility of reactions such compounds can undergo. These reactions often involve complex mechanisms and yield products with unique structures, suggesting that 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione could also participate in similarly diverse reactions (E. Schweizer et al., 1993).

Physical Properties Analysis

Analyzing the physical properties of closely related compounds helps in understanding the behavior of 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. For example, synthesis and characterization efforts provide insights into the solubility, melting points, and stability of similar tricyclic compounds, which can be extrapolated to understand the physical properties of the compound (H. Osman et al., 2011).

Chemical Properties Analysis

The study of chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, is crucial for compounds like 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. Research into similar compounds' synthesis, reactivity, and functional group transformations provides valuable insights into what chemical properties can be expected from 6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. An example includes the exploration of cascade reactions and their outcomes, which can guide the understanding of potential reactivities for this compound (Xinrong Yao et al., 2019).

properties

IUPAC Name

6-(4-acetylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)23-21(25)19-8-4-2-6-17(19)18-7-3-5-9-20(18)22(23)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQZEQGDPKBLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Acetylphenyl)benzo[d][2]benzazepine-5,7-dione

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